N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-14-8-15(2)10-17(9-14)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-6-4-18(25)5-7-19/h4-13H,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZRTFSSHZPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide typically involves multi-step organic synthesis processes. These generally begin with the preparation of intermediate compounds through condensation reactions, followed by cyclization to form pyrazole and pyrimidine rings. Common reagents include 4-fluoroaniline, various aldehydes, and hydrazine derivatives.
Industrial Production Methods: Scaling up to industrial production would necessitate optimizing these reaction conditions for yield and purity, often using batch or continuous flow reactors. Efficient catalysts and controlled reaction environments are crucial to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the methylene groups, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may target the pyrazole and pyrimidine rings, altering their electronic properties.
Substitution: Aromatic substitution, particularly on the fluorophenyl ring, could lead to functionalization with different groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and various halogenating agents for substitution reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.
Major Products: Products vary widely depending on reaction conditions, but notable transformations include hydroxylation and halogenation products, which may be precursors for further derivatization.
Scientific Research Applications
Chemistry: As a scaffold, this compound provides a platform for synthesizing derivatives with unique properties, useful in material science and catalysis.
Medicine: Investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors due to its structural compatibility.
Industry: Possible uses in developing advanced materials or as a building block in the synthesis of complex organic compounds.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Its binding may inhibit or activate these targets, triggering downstream effects in cellular pathways.
Molecular Targets and Pathways:
Enzymatic inhibition or activation, particularly enzymes involved in metabolic or signaling pathways.
Receptor binding, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrazolo[3,4-d]pyrimidine core substituents, linker groups, and terminal aromatic moieties. Key comparisons are outlined below:
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
- 4-Fluorophenyl vs. 2,3-Dimethylphenyl: The compound in , N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide, replaces the 4-fluorophenyl group with a 2,3-dimethylphenyl moiety.
4-Fluorophenyl vs. Chromen-4-one Systems :
Examples 28 and 53 in –6 feature pyrazolo[3,4-d]pyrimidine cores conjugated with chromen-4-one scaffolds (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one). These substitutions introduce planar, fused-ring systems that could enhance π-π stacking interactions but reduce metabolic stability due to increased molecular rigidity .
Terminal Benzamide Modifications
3,5-Dimethylbenzamide vs. 3-Fluorobenzamide :
The target compound’s 3,5-dimethylbenzamide group () contrasts with the 3-fluorobenzamide in its analog. Methyl groups may improve lipophilicity and membrane permeability, whereas fluorine could increase polarity and hydrogen-bonding capacity, impacting solubility and target engagement .- Sulfonamide and Alkylamide Derivatives: Compounds in , such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, incorporate sulfonamide or branched alkylamide groups. These modifications likely enhance water solubility and pharmacokinetic profiles but may introduce steric clashes in enzyme-binding pockets .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Feasibility : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions, as seen in –4. The target compound’s 4-fluorophenyl group may require precise fluorination steps to avoid byproducts .
- Structure-Activity Relationships (SAR) :
- Fluorine atoms at the 4-position of phenyl groups (as in the target compound) are associated with improved binding to ATP-binding pockets in kinases due to electronegative interactions.
- Methyl groups on benzamide (e.g., 3,5-dimethyl) may shield the compound from oxidative metabolism, extending half-life .
Biological Activity
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C19H19FN6
- Molecular Weight: 352.4 g/mol
- IUPAC Name: this compound
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: The compound acts as a reversible inhibitor of various enzymes involved in cellular signaling pathways. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Targeting Kinases: It has been reported to inhibit specific kinases involved in cancer cell proliferation and survival. This makes it a candidate for targeted cancer therapies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Wei et al. (2022) | MCF7 (breast cancer) | 0.08 | Induction of apoptosis and cell cycle arrest |
| Xia et al. (2022) | A549 (lung cancer) | 26 | Inhibition of cell proliferation |
| Huang et al. (2022) | B16-F10 (melanoma) | 2.12 | CDK2 inhibition |
These findings indicate that this compound can effectively inhibit tumor growth in various cancer cell lines.
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory properties:
| Study | Model | IC50 (nM) | Effect |
|---|---|---|---|
| Tewari et al. (2014) | In vivo model | 4000 | Reduction in inflammatory markers |
| Brullo et al. (2012) | COX inhibition assay | 3.8 (Fmlp-Ome) | Dual activity against inflammatory mediators |
These results suggest that the compound may be beneficial in treating inflammatory diseases by modulating inflammatory pathways.
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound:
- Antitumor Efficacy: A study conducted by Wei et al. demonstrated that the compound significantly inhibited the growth of A549 cells with an IC50 value of 26 µM, indicating its potential as an anticancer agent.
- Mechanistic Insights: Research by Xia et al. revealed that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways, further supporting its role as a therapeutic agent against malignancies.
- Inflammation Modulation: Brullo et al.'s work highlighted the compound's ability to inhibit COX enzymes effectively, suggesting its application in managing conditions characterized by excessive inflammation.
Q & A
Q. What are the key synthetic steps for preparing the compound?
The synthesis involves a multi-step process:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-fluorophenylhydrazine and 3-methyl-1H-pyrazol-5-amine under reflux conditions .
- Step 2 : Functionalization of the core through nucleophilic substitution or coupling reactions to introduce the 3,5-dimethylbenzamide group. Optimized conditions (e.g., DMF as solvent, K₂CO₃ as base) ensure regioselectivity .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Table 1: Synthesis Overview
| Step | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 4-fluorophenylhydrazine, cyclization | Core formation | |
| 2 | K₂CO₃, DMF, 80–100°C | Substituent introduction | |
| 3 | Silica gel chromatography | Purification |
Q. Which characterization techniques validate the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl proton signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 516.2) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 66.34° between fluorophenyl groups) and crystal packing .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions .
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura couplings to enhance efficiency .
- Computational Screening : Employ density functional theory (DFT) to predict reactive intermediates and transition states, minimizing trial-and-error .
Q. What structural features influence its biological activity?
The 4-fluorophenyl group enhances π-π stacking with hydrophobic enzyme pockets, while the pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling kinase inhibition . Crystal structure analysis reveals:
- Dihedral Angles : 11.50° between pyrazole and benzene rings, favoring planar conformations for target binding .
- C–H⋯π Interactions : Stabilize protein-ligand complexes (e.g., with ATP-binding sites) .
Table 2: Structural Impact on Bioactivity
| Feature | Role in Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhances target affinity | |
| Pyrazolo[3,4-d]pyrimidine | Mimics purine bases | |
| C–H⋯π interactions | Stabilizes binding |
Q. How to resolve contradictions in biological assay data?
- Control Experiments : Test against isoform-selective kinases to rule off-target effects .
- Structural Analog Comparison : Replace the 3,5-dimethylbenzamide group with trifluoromethyl or methoxy variants to assess substituent effects .
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM) to minimize variability in kinase inhibition studies .
Q. What computational methods predict its reactivity or mechanism?
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian) identify low-energy pathways for oxidation/reduction .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100-ns trajectories) to prioritize synthesis of high-affinity analogs .
Table 3: Computational Strategies
| Method | Application | Reference |
|---|---|---|
| DFT | Predicts oxidation intermediates | |
| MD | Models kinase inhibition |
Q. How does the compound’s regioselectivity vary under different conditions?
- Electrophilic Substitution : Nitration occurs at the para position of the fluorophenyl group under HNO₃/H₂SO₄ due to electron-withdrawing effects .
- Nucleophilic Substitution : Methoxy groups replace fluorine only under high-temperature basic conditions (e.g., NaOH, 120°C) .
Methodological Notes
- Experimental Reproducibility : Document solvent purity, reaction atmosphere (N₂/air), and heating methods (microwave vs. oil bath) .
- Ethical Compliance : Use only for in vitro studies; no human/animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
